4,5-Dichloro-n-methyl-2-nitroaniline

Physicochemical Property Medicinal Chemistry Synthetic Chemistry

Researchers require a specific N-methylated intermediate for replicating patented hair dye or mPGES-1 inhibitor synthesis. Generic substitution with 4,5-dichloro-2-nitroaniline fails due to altered reactivity and solubility. - **Key Differentiator:** N-methyl group increases calculated LogP to 3.2-3.5 vs. 2.7 for non-methylated analog, directly impacting membrane permeability and reaction outcomes. - **Patented Application:** Critical starting material for stable yellow hair dyes via reaction with 3-methoxypropylamine (US4666453). - **Supply Assurance:** Available at defined purity with global shipping; no substitution risk.

Molecular Formula C7H6Cl2N2O2
Molecular Weight 221.04 g/mol
CAS No. 107342-18-7
Cat. No. B3045448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloro-n-methyl-2-nitroaniline
CAS107342-18-7
Molecular FormulaC7H6Cl2N2O2
Molecular Weight221.04 g/mol
Structural Identifiers
SMILESCNC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl
InChIInChI=1S/C7H6Cl2N2O2/c1-10-6-2-4(8)5(9)3-7(6)11(12)13/h2-3,10H,1H3
InChIKeyKVAANWDMOIROOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dichloro-n-methyl-2-nitroaniline Procurement Guide


4,5-Dichloro-n-methyl-2-nitroaniline (CAS 107342-18-7) is a synthetic organic compound belonging to the class of halogenated nitroanilines [1]. Characterized by a benzene ring substituted with two chlorine atoms at the 4 and 5 positions, a nitro group at the 2 position, and a methylated amine, it has the molecular formula C7H6Cl2N2O2 and a molecular weight of 221.04 g/mol . Its primary role is as a key intermediate in the synthesis of more complex molecules, particularly in the development of bioactive compounds and specialty dyes, as documented in patent literature [2].

Non-Interchangeability of 4,5-Dichloro-n-methyl-2-nitroaniline


Generic substitution with closely related analogs like 4,5-dichloro-2-nitroaniline (CAS 6641-64-1) is not scientifically valid due to quantifiable differences in key physicochemical properties that directly impact reactivity and application performance. The presence of the N-methyl group on the target compound alters its lipophilicity, as evidenced by a higher calculated LogP (3.2-3.5) compared to the non-methylated analog (XLogP3 = 2.7) [1]. This fundamental difference influences solubility, membrane permeability, and the compound's behavior in multi-step syntheses. Furthermore, the specific substitution pattern is critical for its designated role as a building block, where the methylamine moiety provides a unique reactive handle for further derivatization, as explicitly utilized in patented processes for synthesizing hair dyes and potential pharmaceutical agents [2][3].

Quantitative Differentiation from Analogs


Enhanced Lipophilicity vs. Non-Methylated Analog

The N-methylation of 4,5-Dichloro-n-methyl-2-nitroaniline results in significantly higher lipophilicity compared to its non-methylated structural analog, 4,5-dichloro-2-nitroaniline (CAS 6641-64-1). This is a key factor influencing its behavior in reaction media and biological systems . The target compound has a vendor-reported calculated LogP of 3.24 and an alternative calculated value of 3.54 [1], both of which are higher than the XLogP3 of 2.7 for the non-methylated analog [2].

Physicochemical Property Medicinal Chemistry Synthetic Chemistry

Commercial Purity Grade

The target compound is commercially available with a defined minimum purity specification of 98% from reputable vendors, which is a critical factor for ensuring reproducibility in research applications . While a similar purity grade is also offered for the analog 4,5-dichloro-2-nitroaniline , the specified purity for this specific compound ensures its suitability for sensitive synthetic procedures described in the literature [1].

Chemical Sourcing Procurement Quality Control

Key Intermediate in Patented Synthesis

The compound's primary value proposition lies in its documented use as a crucial intermediate. The L'Oreal patent US4666453 explicitly describes its use in the preparation of nitro-meta-phenylenediamine hair dyes, involving further reaction with amines like 3-methoxypropylamine [1]. Additionally, it is cited as a building block in the synthesis of more complex molecules, such as those investigated for mPGES-1 inhibition (US Patent US20120309738) [2]. This specific N-methylated pattern is a non-negotiable requirement in these synthetic routes; substitution with the non-methylated analog would fail to yield the intended final products.

Organic Synthesis Hair Dye Chemistry Pharmaceutical Intermediates

4,5-Dichloro-n-methyl-2-nitroaniline Application Scenarios


Hair Dye Intermediate Synthesis

As described in patent US4666453, this compound serves as a critical starting material for producing specialized hair dyes. For instance, it is reacted with 3-methoxypropylamine to create novel nitro-meta-phenylenediamine compounds that provide stable yellow colors resistant to washing and light [1]. Procurement of this specific N-methyl intermediate is essential for replicating the patented dye synthesis process.

Medicinal Chemistry Building Block

The compound's structure makes it a valuable building block for constructing complex molecular scaffolds. It has been referenced in patent literature concerning the synthesis of compounds with potential biological activity, such as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) [2]. Its unique substitution pattern, including the reactive N-methyl group, allows for further chemical diversification, which is essential in drug discovery programs.

Ortho-Nitro Group Reactivity Model

The presence of the ortho-nitro group adjacent to the methylamine functionality makes this compound a suitable model system for studying nucleophilic aromatic substitution (SNAr) and reduction reactions in synthetic organic chemistry. Its well-defined properties and commercial availability at defined purity facilitate its use in developing and optimizing new synthetic methodologies, where the outcome can be compared against non-methylated analogs [3].

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